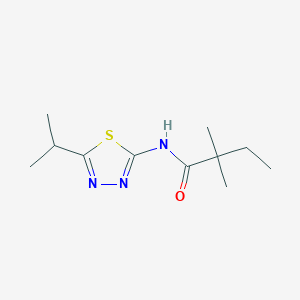
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione, also known as Curcumin, is a natural compound found in the turmeric plant. It has been used for centuries in traditional medicine to treat various ailments. In recent years, it has gained attention from the scientific community due to its potential therapeutic properties.
作用机制
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase. It also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has been shown to modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell damage. It has also been shown to improve cognitive function, mood, and cardiovascular health. 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has been shown to have a beneficial effect on various organs, including the brain, liver, and kidneys.
实验室实验的优点和局限性
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has several advantages for lab experiments. It is readily available and easy to obtain. It is also relatively inexpensive. 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has a low toxicity profile, which makes it safe to use in lab experiments. However, curcumin has limitations, including poor bioavailability and stability. It is also difficult to dissolve in water, which makes it challenging to administer in lab experiments.
未来方向
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has several potential future directions for research. One area of interest is the development of curcumin analogs with improved bioavailability and stability. Another area of interest is the use of curcumin in combination with other compounds to enhance its therapeutic effects. 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Future research could focus on the development of curcumin-based therapies for these diseases.
合成方法
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. Extraction from turmeric is the most common method, which involves grinding the turmeric root and extracting the curcuminoids with a solvent. Chemical synthesis involves the reaction of vanillin and ferulic acid with acetone. Microbial synthesis involves the use of bacteria or fungi to produce curcumin.
科学研究应用
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. It has also been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-3-6-13(7-4-11)16(19)10-17(20)14-9-12(2)5-8-15(14)18/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVOIIUCRKCTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357811 |
Source


|
| Record name | 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)- | |
CAS RN |
88952-37-8 |
Source


|
| Record name | 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)






![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)
![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)

![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)